1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
This compound features a pyridazine ring substituted at position 1 with a 2,4-dichlorophenyl group, a hydroxy group at position 4, a ketone at position 6, and a carboxylic acid at position 3. The dichlorophenyl group contributes to lipophilicity and electronic effects, while the hydroxy and carboxylic acid groups enable hydrogen bonding and ionization, influencing solubility and reactivity. Its molecular weight is estimated at ~302 g/mol (calculated from structural formula: C₁₁H₇Cl₂N₂O₄).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-5-1-2-7(6(13)3-5)15-9(17)4-8(16)10(14-15)11(18)19/h1-4,16H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMIANBTKVMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715928 | |
| Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121582-66-9 | |
| Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Comparative Analysis of Structural Analogs
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility
- The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl () and 2-furylmethyl () analogs. Chlorine’s electronegativity and size may improve membrane permeability but reduce aqueous solubility.
- The methyl ester derivative () is more lipophilic than the carboxylic acid form, favoring passive diffusion but requiring enzymatic hydrolysis for activation .
The absence of a hydroxy group in the 3-chloro-4-methylphenyl analog () may limit interactions with polar residues in biological targets .
Steric and Electronic Effects
- The 3-chloro-4-methylphenyl substituent () combines steric hindrance (methyl) with moderate electronegativity (Cl), which may affect receptor fit compared to the target compound’s dichlorophenyl group .
Biological Activity
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound with potential biological significance. Its molecular formula is and it has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula :
- Molecular Weight : 285.08 g/mol
- CAS Number : 12376265
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound in antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 , with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in inflammatory pathways.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
-
Study on Antimicrobial Efficacy :
- In a controlled study, the compound was tested against clinical isolates of bacteria. Results showed a significant reduction in bacterial load when treated with varying concentrations of the compound.
-
Anti-inflammatory Study :
- A study involving animal models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores in models of arthritis.
-
Cancer Cell Study :
- In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
